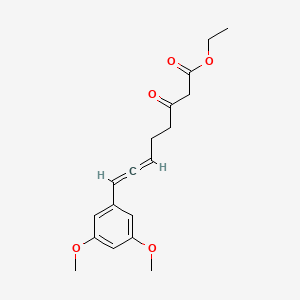![molecular formula C29H50N2O3 B14186422 N-[(4-Hydroxyphenyl)carbamoyl]docosanamide CAS No. 927674-92-8](/img/structure/B14186422.png)
N-[(4-Hydroxyphenyl)carbamoyl]docosanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Hydroxyphenyl)carbamoyl]docosanamide is a chemical compound with the molecular formula C29H50N2O3. It is known for its unique structure, which includes a long aliphatic chain and a phenolic group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Hydroxyphenyl)carbamoyl]docosanamide typically involves the reaction of docosanoic acid with 4-aminophenol. The process can be carried out under mild conditions using carbamoylation techniques. One common method involves the formation of N-substituted carbamoyl chlorides in situ, which are then reacted with substituted phenols . This method is efficient and avoids the direct manipulation of sensitive reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale carbamoylation processes. These processes often utilize automated systems to ensure consistent quality and yield. The use of nonmetallic regenerable reagents and catalysts, such as Si(OMe)4 and DBU, can enhance the efficiency and environmental friendliness of the production .
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-Hydroxyphenyl)carbamoyl]docosanamide can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenolic compounds.
Aplicaciones Científicas De Investigación
N-[(4-Hydroxyphenyl)carbamoyl]docosanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[(4-Hydroxyphenyl)carbamoyl]docosanamide involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The long aliphatic chain allows the compound to integrate into lipid membranes, affecting membrane fluidity and function .
Comparación Con Compuestos Similares
Similar Compounds
Docosanamide: A simpler amide with a similar long aliphatic chain but lacking the phenolic group.
Behenamide: Another long-chain amide with similar physical properties but different functional groups.
Uniqueness
N-[(4-Hydroxyphenyl)carbamoyl]docosanamide stands out due to its combination of a phenolic group and a long aliphatic chain. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Propiedades
Número CAS |
927674-92-8 |
|---|---|
Fórmula molecular |
C29H50N2O3 |
Peso molecular |
474.7 g/mol |
Nombre IUPAC |
N-[(4-hydroxyphenyl)carbamoyl]docosanamide |
InChI |
InChI=1S/C29H50N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-28(33)31-29(34)30-26-22-24-27(32)25-23-26/h22-25,32H,2-21H2,1H3,(H2,30,31,33,34) |
Clave InChI |
YIPXKGUGWSGMEJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(=O)NC1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethylimidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol;2,2,2-trifluoroacetic acid](/img/structure/B14186341.png)
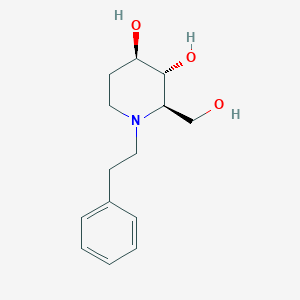
![(2-Fluorophenyl)[4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methanone](/img/structure/B14186356.png)
![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B14186361.png)

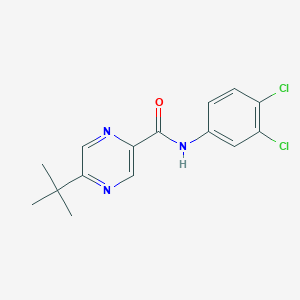
![4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethoxy]-4-oxobutanoate](/img/structure/B14186370.png)
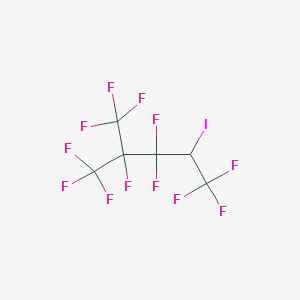
![L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-(4-phenyl-1,2,3-thiadiazol-5-yl)-](/img/structure/B14186390.png)
![2-{[12-(1,3-Dioxolan-2-yl)-2-methyldodecan-2-yl]oxy}ethan-1-ol](/img/structure/B14186392.png)
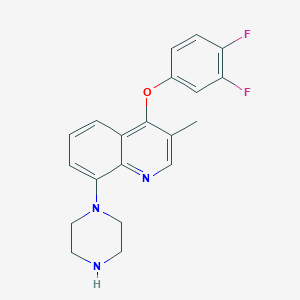
![1H-Indazole-3-carboxylic acid, 1-[(2,4-difluorophenyl)methyl]-](/img/structure/B14186407.png)

